2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate
Description
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate is a carbamate derivative featuring a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) core linked to a cyclohexylcarbamate group. The TMP moiety is characterized by its high steric bulk and conformational rigidity due to the four methyl groups at the 2- and 6-positions of the piperidine ring. This structural feature enhances chemical stability and influences solubility, reactivity, and intermolecular interactions. The cyclohexylcarbamate group introduces additional lipophilicity and modulates the compound’s pharmacological or material properties, depending on its application.
Properties
CAS No. |
26275-93-4 |
|---|---|
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H30N2O2/c1-15(2)10-13(11-16(3,4)18-15)20-14(19)17-12-8-6-5-7-9-12/h12-13,18H,5-11H2,1-4H3,(H,17,19) |
InChI Key |
KPQYTXOCFDUOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:
Preparation of 2,2,6,6-Tetramethylpiperidine: This can be synthesized from 2,2,6,6-Tetramethyl-4-piperidone through a reduction process using hydrazine and a base.
Reaction with Cyclohexyl Isocyanate: The 2,2,6,6-Tetramethylpiperidine is then reacted with cyclohexyl isocyanate in an inert solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby inhibiting their activity or modifying their function. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Table 1: Physical and Structural Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Group | Melting Point (°C) | Application |
|---|---|---|---|---|
| 2,2,6,6-TMP Cyclohexylcarbamate* | ~310 (estimated) | Carbamate | N/A | Potential drug/material |
| 2,2,6,6-TMP Methacrylate | 225.3 | Methacrylate | N/A | Polymer coatings |
| Bis-TMP Naphthalimide | 529.6 | Naphthalimide | N/A | Fluorescent probes |
| TEMPO | 156.2 | Nitroxide | 36–38 | Radical chemistry |
| trans-N-4-Boc-aminocyclohexanol | 215.3 | Boc-protected amine | 79–81 | Peptide synthesis |
*Estimated based on structural analogs.
Table 2: Pharmacological Comparison
| Compound | Target Receptor | Affinity (Ki) | Mechanism |
|---|---|---|---|
| BD 1008 | Sigma-1 | 1.2 nM | Antagonist |
| BD 1047 | Sigma-1 | 8.3 nM | Antagonist |
| 2,2,6,6-TMP Carbamate* | Unknown | N/A | Likely non-receptor |
Research Findings and Key Differences
- Synthetic Flexibility : TMP carbamates are synthesized via carbamoylation, whereas TMP esters (e.g., methacrylate) require esterification .
- Steric Effects : The TMP group in bis-TMP naphthalimide prevents π-stacking, a property that could benefit the carbamate in avoiding aggregation in hydrophobic environments .
Biological Activity
2,2,6,6-Tetramethylpiperidin-4-yl cyclohexylcarbamate (CAS No. 26275-93-4) is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclohexylcarbamate group, contributing to its lipophilicity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 225.37 g/mol.
| Property | Value |
|---|---|
| CAS Number | 26275-93-4 |
| Molecular Formula | C14H25NO |
| Molecular Weight | 225.37 g/mol |
| Appearance | White to light yellow solid |
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : It has the potential to modulate enzyme activities, which can affect metabolic processes in cells.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
Neuroprotective Effects
Studies suggest that piperidine derivatives may possess neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases.
Case Studies
-
Neuroprotective Study : In a study examining the effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress, it was found that certain structural modifications enhanced cell viability and reduced markers of apoptosis.
- Findings : The compound demonstrated a dose-dependent increase in cell survival rates compared to control groups.
- Mechanism : This effect was attributed to the inhibition of reactive oxygen species (ROS) production.
-
Antimicrobial Efficacy : A comparative analysis of various piperidine derivatives showed that modifications similar to those in this compound resulted in enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of piperidine-based compounds. The following table summarizes key findings related to structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
